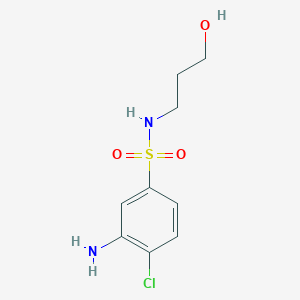

3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide

Übersicht

Beschreibung

3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with amino, chloro, and hydroxypropyl groups, along with a sulfonamide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide typically involves multiple steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Chlorination: The benzene ring is chlorinated to introduce the chloro substituent.

Sulfonation: The sulfonamide group is introduced via sulfonation.

Hydroxypropylation: The hydroxypropyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at the Chloro Group

The chloro group at position 4 undergoes substitution reactions under catalytic conditions. For example:

-

Mechanism : The chloro group acts as a leaving group in iron-catalyzed cross-coupling reactions with Grignard reagents, enabling alkyl or aryl group introduction .

-

Applications : This reactivity is leveraged in synthesizing derivatives for medicinal chemistry .

Reactions of the Amino Group

The amino group at position 3 participates in reductive amination and acylation:

Acylation

Reaction with acyl chlorides under basic conditions:

text3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide + Acetyl chloride → N-Acetyl derivative

Reductive Amination

Formation of imines followed by reduction:

textImine intermediate + NaBH₄ → Secondary amine derivative

Sulfonamide Group Stability

The sulfonamide backbone demonstrates stability under acidic and basic conditions but can participate in hydrogen bonding or enzymatic interactions:

| Condition | Observation | Source |

|---|---|---|

| 6 N HCl, reflux | Stable; hydrolysis of acetyl groups occurs without sulfonamide cleavage | |

| Biological systems | Binds carbonic anhydrase isoforms via sulfonamide-Zn²⁺ interaction |

-

Enzymatic Inhibition : Sulfonamides like this compound inhibit carbonic anhydrase IX (IC₅₀: 10.93–25.06 nM) .

Limited Reactivity of the Hydroxypropyl Group

The 3-hydroxypropyl chain primarily enhances solubility but shows limited documented reactivity in the literature. Potential modifications include:

-

Esterification : Reaction with acid anhydrides (e.g., acetic anhydride) to form esters.

-

Oxidation : Conversion to a ketone under strong oxidizing agents (no direct data available).

Comparative Reactivity of Analogues

Structural analogues highlight functional group influences:

Wissenschaftliche Forschungsanwendungen

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. They play crucial roles in physiological processes, including respiration and acid-base balance. The compound 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide has been identified as a potential inhibitor of specific isoforms of carbonic anhydrases, particularly hCA IX, which is associated with tumor growth and metastasis.

Case Study: Inhibition Studies

- A study synthesized several benzenesulfonamide derivatives, including the target compound, which were evaluated for their inhibitory effects against hCA IX and hCA II. The results indicated that certain derivatives exhibited significant selectivity for hCA IX over hCA II, with IC50 values ranging from 10.93 to 25.06 nM for hCA IX .

- The anti-proliferative activity of these compounds was also assessed against breast cancer cell lines (MDA-MB-231 and MCF-7), showing promising results with selectivity ratios indicating a higher efficacy against cancer cells compared to normal cells .

Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer properties, particularly through its ability to induce apoptosis in cancer cells.

Immunological Applications

This compound has also been studied for its role as an immunomodulator.

Case Study: Co-Adjuvant Effects

- In murine vaccination studies, the compound demonstrated enhanced antigen-specific immunoglobulin responses when used as a co-adjuvant with monophosphoryl lipid A (MPLA). This suggests its potential utility in vaccine formulations to boost immune responses .

- The structure-activity relationship (SAR) studies indicated that modifications to the compound could lead to improved activation of immune pathways such as NF-κB and ISRE, further supporting its application in immunotherapy .

Antibacterial Activity

The antibacterial properties of this compound have also been explored.

Findings

Wirkmechanismus

The mechanism of action of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit bacterial enzymes, leading to antibacterial effects.

Pathways: The compound can interfere with metabolic pathways in microorganisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Chloramine-T: Contains a chloro and sulfonamide group but lacks the hydroxypropyl group.

Uniqueness

3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.

Biologische Aktivität

3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an amino group, a chloro substituent, and a hydroxypropyl side chain, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated considerable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies suggest that sulfonamides can interfere with viral replication mechanisms. Specifically, compounds containing the benzenesulfonamide moiety have been shown to inhibit viruses by blocking specific enzymatic pathways crucial for viral propagation .

Anticancer Activity

Recent investigations into the anticancer potential of this compound highlight its ability to induce apoptosis in cancer cells. In particular, studies involving cell lines such as MDA-MB-231 (triple-negative breast cancer) have revealed that this compound can significantly increase apoptosis rates compared to control groups . The mechanism is thought to involve the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, which plays a role in maintaining pH levels conducive to tumor growth .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including carbonic anhydrases. This inhibition affects tumor microenvironmental pH and can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .

- Immune Response Modulation : Some studies suggest that similar compounds can enhance immune responses when used as adjuvants in vaccination protocols .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of several sulfonamide derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics.

- Anticancer Activity : In a preclinical study, this compound was tested on MDA-MB-231 cells, revealing a dose-dependent increase in apoptotic cells after treatment with concentrations ranging from 10 µM to 50 µM. The study concluded that the compound's mechanism involved targeting CA IX and altering cellular metabolism .

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O3S/c10-8-3-2-7(6-9(8)11)16(14,15)12-4-1-5-13/h2-3,6,12-13H,1,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEKIEBQBAIWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCCO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.